3-(2-Phenylethoxy)benzoic acid
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Overview
Description
3-(2-Phenylethoxy)benzoic acid is a compound that belongs to the family of benzoic acid derivatives. Benzoic acid itself is a simple aromatic carboxylic acid that is naturally present in plant and animal tissues and can also be produced by microorganisms
Mechanism of Action
Target of Action
3-(2-Phenylethoxy)benzoic acid is a derivative of benzoic acid . It has been found to exhibit peroxisome proliferator-activated receptor γ (PPAR-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
As a PPAR-γ agonist, this compound binds to the receptor, leading to a conformational change that allows the receptor to regulate gene expression . This interaction can lead to various changes in cellular processes, including lipid metabolism and glucose regulation .
Biochemical Pathways
For instance, it can enhance insulin sensitivity and play a role in adipocyte differentiation . Furthermore, benzoic acid, the parent compound, is known to be metabolized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It is known that benzoic acid, the parent compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of PPAR-γ by this compound can lead to various molecular and cellular effects. For instance, it can activate glucokinase and inhibit protein glycation . These actions can have significant implications for metabolic health, particularly in the context of conditions like diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and temperature can affect the stability and solubility of the compound . Furthermore, the presence of other compounds in the environment can potentially influence its action through interactions or competition for the same targets .
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives, which 3-(2-Phenylethoxy)benzoic acid is part of, are known to interact with various enzymes and proteins . The nature of these interactions often involves the carboxyl group present in the benzoic acid moiety, which can participate in hydrogen bonding and ionic interactions .
Cellular Effects
Benzoic acid derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoic acid derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoic acid is known to be involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
The solubility and distribution of benzoic acid in various solvents have been studied, providing some insights into its potential behavior within biological systems .
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments, potentially influencing their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-phenylethanol under acidic conditions to form the ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as recrystallization to purify the product and ensure high yield and quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
3-(2-Phenylethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic Acid: A hydroxyl derivative of benzoic acid used in acne treatment.
p-Anisic Acid: A methoxyl derivative of benzoic acid with antimicrobial activity.
Uniqueness: This structural modification can enhance its reactivity and effectiveness in various applications.
Properties
IUPAC Name |
3-(2-phenylethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMKWATRHJMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580051 |
Source
|
Record name | 3-(2-Phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123470-94-0 |
Source
|
Record name | 3-(2-Phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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